molecular formula C14H12Cl2FNO B2803965 {[4-Chloro-2-(4-chloro-3-fluorophenoxy)phenyl]methyl}(methyl)amine CAS No. 1085314-07-3

{[4-Chloro-2-(4-chloro-3-fluorophenoxy)phenyl]methyl}(methyl)amine

Cat. No. B2803965
CAS RN: 1085314-07-3
M. Wt: 300.15
InChI Key: VHFYWGRJQKGNOJ-UHFFFAOYSA-N
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Description

{[4-Chloro-2-(4-chloro-3-fluorophenoxy)phenyl]methyl}(methyl)amine, also known as KLH-2109, is a chemical compound with potential applications in various fields of research and industry. It is a phenol derivative, which are known to have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers .


Synthesis Analysis

In recent years, innovative synthetic methods have been developed for the preparation of m-aryloxy phenols, which has allowed for the preparation of complex m-aryloxy phenols with functional groups, such as esters, nitriles, and halogens, that impart specific properties of these compounds . For example, a group led by Zhong published a synthesis method for producing 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol. The synthesis was accomplished through the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol and required a high temperature (130 °C) and an inert atmosphere for a 24-hour reaction time .


Molecular Structure Analysis

The molecular formula of {[4-Chloro-2-(4-chloro-3-fluorophenoxy)phenyl]methyl}(methyl)amine is C14H12Cl2FNO, and its molecular weight is 300.15.


Chemical Reactions Analysis

Phenol derivatives, such as {[4-Chloro-2-(4-chloro-3-fluorophenoxy)phenyl]methyl}(methyl)amine, have been widely researched, and many synthesis methods have been developed for them. Conventional strategies focus on functionalizing and transforming functional groups around the aromatic ring .

Scientific Research Applications

Nonlinear Optical (NLO) Single Crystals

The compound 4-Chloro-2-(4-chloro-3-fluorophenoxy)phenyl]methyl}(methyl)amine has been studied for its nonlinear optical properties. NLO single crystals are crucial in optoelectronics, photonics, and laser technology. Researchers have explored new NLO materials, and this compound’s highly delocalized π electron system contributes to its good macroscopic NLO response and high molecular hyperpolarizability. Organic NLO single crystals, including 4-Chloro-2-(4-chloro-3-fluorophenoxy)phenyl]methyl}(methyl)amine, offer advantages such as low cost, ease of fabrication, and remarkable optical properties compared to inorganic crystals .

Electrochemical Reduction

The electrochemical reduction of 4-Chloro-2-(4-chloro-3-fluorophenoxy)phenyl]methyl}(methyl)amine has been investigated. This process can yield valuable insights into its redox behavior and potential applications in electrochemical devices .

Zinc Complex Formation

By condensing 2-phenoxyaniline with 5-chlorosalicyldehyde, a Schiff base of 4-Chloro-2-(4-chloro-3-fluorophenoxy)phenyl]methyl}(methyl)amine was synthesized. Additionally, a zinc complex was formed by combining the ligand with zinc sulfate heptahydrate. This complex could have interesting properties and applications .

Anticancer Evaluation

Researchers have synthesized a series of 4-Chloro-2-(4-chloro-3-fluorophenoxy)phenyl]methyl}(methyl)amine analogues containing a 1,3,4-oxadiazol-2-yl moiety. These compounds were evaluated for their anticancer activity, potentially offering novel therapeutic options .

properties

IUPAC Name

1-[4-chloro-2-(4-chloro-3-fluorophenoxy)phenyl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2FNO/c1-18-8-9-2-3-10(15)6-14(9)19-11-4-5-12(16)13(17)7-11/h2-7,18H,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFYWGRJQKGNOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C(C=C(C=C1)Cl)OC2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{[4-Chloro-2-(4-chloro-3-fluorophenoxy)phenyl]methyl}(methyl)amine

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